molecular formula C18H14O3 B5629552 1-(2,4-dihydroxyphenyl)-2-(naphthalen-1-yl)ethanone

1-(2,4-dihydroxyphenyl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B5629552
M. Wt: 278.3 g/mol
InChI Key: LBEOAAMFAPRYAZ-UHFFFAOYSA-N
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Description

1-(2,4-dihydroxyphenyl)-2-(naphthalen-1-yl)ethanone is an organic compound that features a phenyl ring substituted with two hydroxyl groups and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dihydroxyphenyl)-2-(naphthalen-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with naphthalene-1-carbaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dihydroxyphenyl)-2-(naphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2,4-dihydroxyphenyl)-2-(naphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(naphthalen-1-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dihydroxyphenyl)-2-phenylethanone: Similar structure but lacks the naphthalene moiety.

    1-(2,4-dihydroxyphenyl)-2-(2-naphthyl)ethanone: Similar structure but with a different substitution pattern on the naphthalene ring.

Uniqueness

1-(2,4-dihydroxyphenyl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of both hydroxyl-substituted phenyl and naphthalene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-naphthalen-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-14-8-9-16(18(21)11-14)17(20)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11,19,21H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEOAAMFAPRYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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